N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide
Description
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide: is an organic compound that features both a cyanomethyl and a nitrophenyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-10-9-12-1-5-14(6-2-12)18-16(20)11-13-3-7-15(8-4-13)19(21)22/h1-8H,9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQOOAHQHOJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide typically involves a multi-step process:
Acylation: The acetamide group can be introduced via acylation of the nitrated compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Cyanomethylation: The cyanomethyl group can be introduced through a reaction with a cyanomethylating agent such as chloroacetonitrile in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: Formation of N-[4-(aminomethyl)phenyl]-2-(4-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Pharmaceuticals: Potential use as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Used in studies to understand the interactions of cyanomethyl and nitrophenyl groups with biological molecules.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl and nitrophenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the cyanomethyl group.
(4-nitrophenyl)sulfonyltryptophan: Contains a nitrophenyl group but has a different functional group attached.
Uniqueness: N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide is unique due to the presence of both cyanomethyl and nitrophenyl groups, which can impart distinct chemical and biological properties
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